3-Bromobut-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobut-2-enal, also known as (2E)-3-bromobut-2-enal, is an organic compound with the molecular formula C4H5BrO. It is a brominated aldehyde characterized by the presence of a bromine atom attached to a butenal structure. This compound is known for its distinct reactivity and is often utilized as a key building block in the production of various organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromobut-2-enal can be synthesized through several methods. One common approach involves the bromination of but-2-enal. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromobut-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Bromobutanoic acid.
Reduction: 3-Bromobutanol.
Substitution: Various substituted butenal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromobut-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-bromobut-2-enal involves its reactivity as an α,β-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl group. This reactivity is often exploited in enzyme-catalyzed processes, such as those involving ene reductases from the Old Yellow Enzyme family . These enzymes reduce the carbon-carbon double bond, leading to the formation of various products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobut-2-enal: Similar structure but with a chlorine atom instead of bromine.
3-Iodobut-2-enal: Similar structure but with an iodine atom instead of bromine.
But-2-enal: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
Uniqueness
3-Bromobut-2-enal is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and iodo counterparts.
Eigenschaften
CAS-Nummer |
14804-55-8 |
---|---|
Molekularformel |
C4H5BrO |
Molekulargewicht |
148.99 g/mol |
IUPAC-Name |
3-bromobut-2-enal |
InChI |
InChI=1S/C4H5BrO/c1-4(5)2-3-6/h2-3H,1H3 |
InChI-Schlüssel |
YXUMKCALEMGCQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.